3-(3-Ethoxy-2-methoxyphenyl)acrylic acid
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Overview
Description
3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of cinnamic acid, characterized by the presence of ethoxy and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 3-ethoxy-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of 3-(3-ethoxy-2-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3-ethoxy-2-methoxyphenyl)propan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity.
Modulating signaling pathways: Such as the NF-κB pathway in cancer cells.
Interacting with cellular receptors: Leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid:
3-(3-methoxyphenyl)prop-2-enoic acid: Lacks the ethoxy group, making it less hydrophobic.
Uniqueness
3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility in organic solvents and potentially improve its interaction with biological targets.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(E)-3-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-16-10-6-4-5-9(12(10)15-2)7-8-11(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b8-7+ |
InChI Key |
UOWUJXSPAGEXHK-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC)/C=C/C(=O)O |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=CC(=O)O |
Origin of Product |
United States |
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